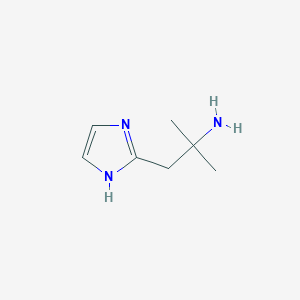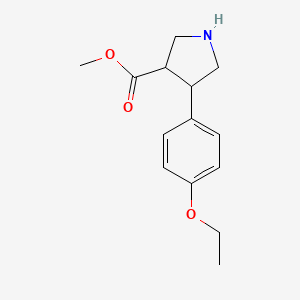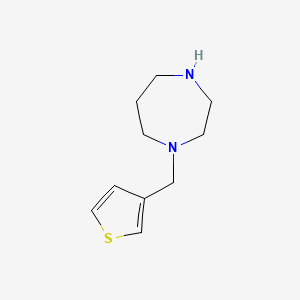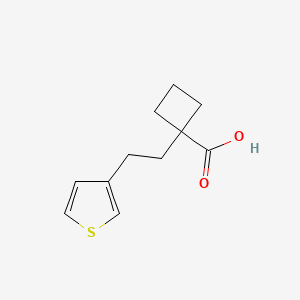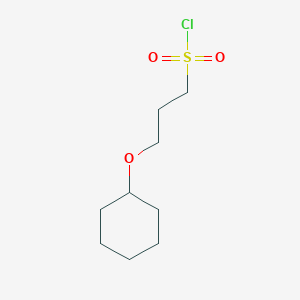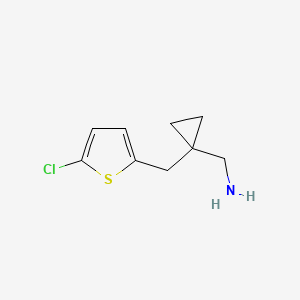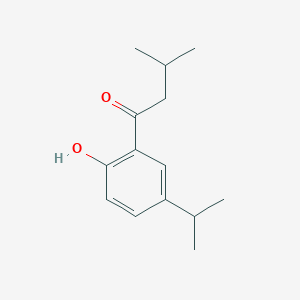
1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C13H18O2 This compound is characterized by the presence of a hydroxy group, an isopropyl group, and a methylbutanone moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 2-hydroxyacetophenone and isopropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a solvent such as acetone.
Procedure: The 2-hydroxyacetophenone undergoes alkylation with isopropyl bromide to form the intermediate compound, which is then subjected to further reactions to introduce the methylbutanone group.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound.
Reduction: Formation of 1-(2-hydroxy-5-isopropylphenyl)-3-methylbutanol.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparación Con Compuestos Similares
Acetophenone: A simpler analog with a similar phenyl ring structure.
2-Hydroxyacetophenone: Shares the hydroxy group but lacks the isopropyl and methylbutanone groups.
4-Hydroxy-3-isopropylacetophenone: Similar structure but with different substitution patterns.
Uniqueness: 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-(2-hydroxy-5-propan-2-ylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C14H20O2/c1-9(2)7-14(16)12-8-11(10(3)4)5-6-13(12)15/h5-6,8-10,15H,7H2,1-4H3 |
Clave InChI |
RTPIJGHRKNEJAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C1=C(C=CC(=C1)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yltrifluoromethanesulfonate](/img/structure/B13621778.png)
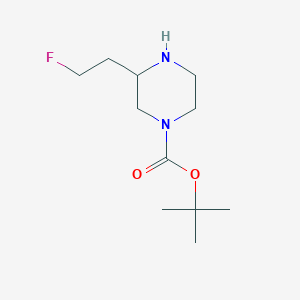
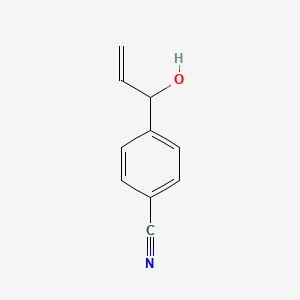
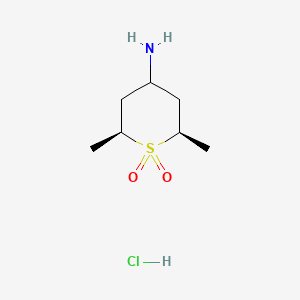
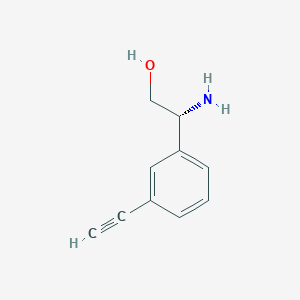
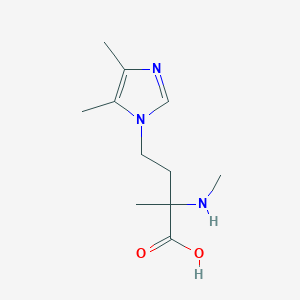
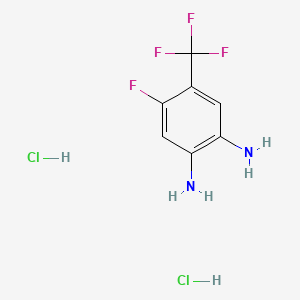
![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)
